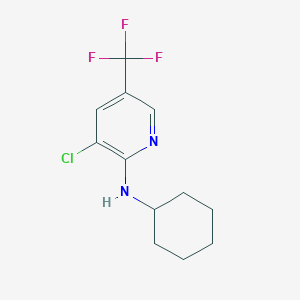

3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine

Description

3-Chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine is a halogenated pyridine derivative featuring a cyclohexylamine substituent at position 2, a chlorine atom at position 3, and a trifluoromethyl group at position 5 of the pyridine ring. This compound is part of a broader class of substituted pyridin-2-amines, which are pivotal intermediates in agrochemical and pharmaceutical synthesis.

Properties

IUPAC Name |

3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N2/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXQBNRIWQKFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine typically follows a sequence involving:

- Introduction of the trifluoromethyl group onto the pyridine ring.

- Selective chlorination at the 3-position of the pyridine.

- Amination at the 2-position with a cyclohexylamine moiety.

These steps often require careful control of reaction conditions, choice of solvents, and catalysts or activating agents to achieve high yield and purity.

Preparation of 3-chloro-5-(trifluoromethyl)pyridine Precursors

2.1 Chlorination and Trifluoromethylation

According to patent CN106349159A, preparation of 3-chloro-2-substituted-5-trifluoromethylpyridine derivatives involves:

- Starting with 2-substituted-3-chloro-5-trifluoromethylpyridine.

- Dissolving the pyridine derivative in an organic solvent such as methanol, ethanol, acetone, or dichloromethane.

- Adding an activating agent such as triethylamine or 4-dimethylaminopyridine (DMAP).

- Heating under reflux for 4–6 hours to form an organic salt intermediate.

- Filtering and vacuum drying the intermediate at 40–50°C.

This step effectively activates the pyridine ring for subsequent nucleophilic substitution or cyanation reactions.

2.2 Cyanation to Introduce Nitrile Group (Optional Intermediate)

In some synthetic routes, cyanation of the activated intermediate is performed by:

- Adding hydrocyanic acid or cyanide salts in a biphasic system (organic solvent and water).

- Stirring at low temperatures (0–20°C) for 2–3 hours.

- Acidifying the organic phase to pH 2–4 with hydrochloric acid.

- Washing and isolating the organic phase containing the nitrile derivative.

This step is useful for preparing 3-chloro-2-cyano-5-(trifluoromethyl)pyridine, which can be further transformed into amines.

Amination to Form this compound

The key step for the target compound is the amination at the 2-position with cyclohexylamine. While direct literature on this exact compound is limited, analogous methods for similar pyridin-2-amines involve:

- Nucleophilic aromatic substitution (SNAr) of the 2-position substituent (e.g., halogen or nitrile) by cyclohexylamine.

- Use of polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) or chlorinated solvents (e.g., dichloromethane).

- Heating under reflux or elevated temperatures to facilitate substitution.

- Catalysts or bases such as triethylamine may be used to neutralize generated acids and drive the reaction forward.

This approach is consistent with known pyridine amination chemistry and is supported by the preparation of related aminopyridines in patents and literature.

Representative Detailed Preparation (Based on Patent CN106349159A)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3-chloro-2-substituted-5-trifluoromethylpyridine dissolved in methanol; triethylamine added; reflux 4 h; cooled to 20°C | Formation of organic salt intermediate | Filtered and vacuum dried at 40°C for 1 h |

| 2 | Organic salt + hydrocyanic acid in dichloromethane/water; stirred at 0°C for 3 h; acidified to pH 2–4; washed to pH 6–7 | Cyanation step to form nitrile intermediate | Yield ~85–89% |

| 3 | Nucleophilic substitution with cyclohexylamine (literature inferred) | Amination at 2-position to form this compound | Requires optimization of temperature and solvent |

Solvent and Activator Selection

- Solvents: Methanol, ethanol, acetone, dichloromethane, chloroform, and dichloroethane are commonly used depending on the step.

- Activators: Tertiary amines such as triethylamine, 4-dimethylaminopyridine (DMAP), and 4-pyrrolidinopyridine are effective in facilitating substitution reactions by acting as bases and nucleophilic catalysts.

- The use of low-toxicity solvents and solvent recycling is emphasized to reduce environmental impact and production costs.

Summary Table of Key Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Activator molar ratio to pyridine | 1:1 to 3:1 | Controls reaction efficiency |

| Solvent volume to pyridine mass ratio | 15–25 mL/g | Ensures proper dissolution and reaction |

| Reflux time | 4–6 hours | For organic salt formation |

| Cyanation temperature | 0–20°C | Controls selectivity and yield |

| Vacuum drying temperature | 40–50°C | To isolate solid intermediates |

| Yield of nitrile intermediate | 85–89% | High yield achievable with optimized conditions |

Research Findings and Industrial Implications

- The preparation methods described provide a robust route to key intermediates for the target compound.

- Avoidance of highly toxic nitrile solvents and use of recyclable solvents enhances environmental sustainability.

- The use of nucleophilic tertiary amine activators improves reaction rates and product purity.

- These methods are scalable and suitable for industrial production with cost-effective raw materials and straightforward purification steps.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with multiple functional groups.

Scientific Research Applications

3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas.

Physicochemical and Electronic Properties

- Lipophilicity : The cyclohexyl group in the target compound increases lipophilicity compared to analogs with smaller or polar substituents (e.g., methoxypropyl in ). This property may enhance bioavailability in hydrophobic environments.

- Hydrogen Bonding : Analogs like 3-chloro-5-(trifluoromethyl)pyridin-2-amine exhibit intramolecular N–H⋯Cl and intermolecular N–H⋯N interactions, stabilizing crystal packing . In contrast, the cyclohexyl substituent likely reduces hydrogen-bonding capacity due to steric hindrance.

- Electron Effects : The trifluoromethyl group’s strong electron-withdrawing nature enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitution reactions in agrochemical synthesis .

Biological Activity

3-Chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine (CAS No. 1041565-07-4) is a heterocyclic compound with potential biological activities. This article reviews its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological implications and mechanisms of action.

The molecular formula of this compound is CHClFN, with a molecular weight of approximately 278.71 g/mol. The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 278.71 g/mol |

| Purity | >90% |

| CAS Number | 1041565-07-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyridine ring and subsequent substitution reactions to introduce the chloro and trifluoromethyl groups. Although specific synthetic routes were not detailed in the available literature, related compounds suggest that methods such as nucleophilic substitution or electrophilic aromatic substitution could be applicable.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of key enzymes or pathways critical for bacterial survival.

- Mechanism of Action :

Cytotoxicity

Research has also explored the cytotoxic effects of related pyridine derivatives on cancer cell lines. The presence of trifluoromethyl groups has been associated with increased lipophilicity, potentially enhancing cellular uptake and leading to greater cytotoxic effects.

- Case Study :

Pharmacological Implications

The biological activity of this compound suggests potential applications in drug development, particularly in creating new antimicrobial agents or anticancer therapies. The unique structural features may allow for selective targeting of specific biological pathways.

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions. For example, substituting 2,3-dichloro-5-(trifluoromethyl)pyridine with cyclohexylamine under reflux in a polar aprotic solvent (e.g., dichloromethane) yields the target compound. Key parameters include:

- Temperature : 60–80°C to balance reactivity and side-product formation.

- Molar Ratios : A 1:1.2 ratio of starting material to amine ensures complete substitution.

- Catalyst : Base catalysts like triethylamine (1.5 eq.) improve reaction efficiency by neutralizing HCl byproducts .

Yield Optimization : A modified procedure achieved 87.12% yield by controlling reaction time (4–6 hours) and using column chromatography (ethyl acetate/petroleum ether) for purification .

Q. What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- 1H NMR : Peaks at δ 5.02 ppm (NH2), δ 6.62–7.98 ppm (pyridine-H) confirm the aromatic backbone and substituents .

- Elemental Analysis : Matches calculated values (e.g., C: 46.71%, H: 3.99%, Cl: 27.58%, N: 21.79%) .

- Melting Point : 95–97.5°C (sharp range indicates high purity) .

- GC/HPLC : Purity >96% verified via retention time comparison with standards .

Q. What are the primary applications of this compound in agrochemical research?

Methodological Answer: The compound is a key intermediate in synthesizing fluazinam, a broad-spectrum fungicide. Its trifluoromethyl and chloro groups enhance bioactivity by improving lipophilicity and target binding. Researchers use it to:

- Study structure-activity relationships (SAR) for fungicide resistance management.

- Develop derivatives with reduced environmental persistence via hydrolytic stability assays .

Advanced Research Questions

Q. How do intermolecular interactions and crystal packing influence the stability of this compound?

Methodological Answer: X-ray crystallography reveals:

- Hydrogen Bonding : N–H⋯N interactions form centrosymmetric dimers (Fig. 2 in ), stabilizing the lattice.

- Halogen Interactions : Short Cl⋯Cl contacts (3.278 Å) contribute to dense packing .

- Disorder Handling : The trifluoromethyl group exhibits two-site disorder (occupancy ratio 0.683:0.317), refined using SHELXL with restraints on bond lengths and angles .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states for substitution at C3 (chloro) vs. C5 (trifluoromethyl). The lower activation energy for C3 substitution (due to electron-withdrawing CF3 group) aligns with experimental outcomes .

- Solvent Effects : COSMO-RS simulations predict higher reactivity in polar aprotic solvents (e.g., DMF), validated by kinetic studies showing 20% faster reaction rates compared to THF .

Q. What strategies mitigate structural disorder in crystallographic studies of this compound?

Methodological Answer:

- Data Collection : High-resolution data (<1.0 Å) at low temperature (100 K) reduces thermal motion artifacts .

- Refinement : SHELXL’s PART instruction models disorder, with anisotropic displacement parameters for F atoms. Constraints maintain reasonable geometry (e.g., CF3 bond lengths fixed at 1.33 Å) .

- Validation : R-factor convergence (R1 < 0.05) and Hirshfeld surface analysis ensure refinement accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.